Antimalarial Potency Against Fresh Clinical P. falciparum Isolates: Fosmidomycin vs. FR-900098 and TH II46
In a study using fresh clinical isolates of Plasmodium falciparum from Cameroon, fosmidomycin exhibited a geometric mean IC50 of 301 nM (n = 34) when tested in RPMI-1640 medium supplemented with 10% fetal bovine serum. The direct comparator FR-900098 demonstrated a geometric mean IC50 of 118 nM under identical conditions, representing a 2.6-fold greater potency relative to fosmidomycin [1]. In a parallel series, the fosmidomycin derivative TH II46 showed a geometric mean IC50 of 249 nM (n = 33) versus 413 nM for fosmidomycin, corresponding to a 1.7-fold potency advantage for TH II46 [1]. Notably, the absence of cross-resistance between fosmidomycin and chloroquine or pyrimethamine was confirmed, supporting fosmidomycin's utility against drug-resistant malaria strains [1].
| Evidence Dimension | In vitro antimalarial potency (geometric mean IC50) |
|---|---|
| Target Compound Data | 301 nM (n = 34); 413 nM (n = 33) in parallel series |
| Comparator Or Baseline | FR-900098: 118 nM (n = 34); TH II46: 249 nM (n = 33) |
| Quantified Difference | FR-900098 is 2.6-fold more potent than fosmidomycin; TH II46 is 1.7-fold more potent than fosmidomycin |
| Conditions | Fresh clinical P. falciparum isolates, RPMI-1640 medium + 10% fetal bovine serum, radioisotopic assay |
Why This Matters
This direct head-to-head data enables researchers to calibrate fosmidomycin as a reference standard when evaluating novel DXR inhibitors or conducting SAR studies on phosphonate-based antimalarials.
- [1] Tahar R, Basco LK. Molecular epidemiology of malaria in Cameroon. XXV. In vitro activity of fosmidomycin and its derivatives against fresh clinical isolates of Plasmodium falciparum and sequence analysis of 1-deoxy-D-xylulose 5-phosphate reductoisomerase. Am J Trop Med Hyg. 2007;77(2):214-220. View Source
